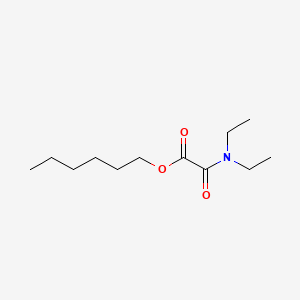

Hexyl (diethylamino)oxoacetate

Description

Structure

3D Structure

Properties

CAS No. |

60254-65-1 |

|---|---|

Molecular Formula |

C12H23NO3 |

Molecular Weight |

229.32 g/mol |

IUPAC Name |

hexyl 2-(diethylamino)-2-oxoacetate |

InChI |

InChI=1S/C12H23NO3/c1-4-7-8-9-10-16-12(15)11(14)13(5-2)6-3/h4-10H2,1-3H3 |

InChI Key |

MHDYJJCYEVKSPT-UHFFFAOYSA-N |

SMILES |

CCCCCCOC(=O)C(=O)N(CC)CC |

Canonical SMILES |

CCCCCCOC(=O)C(=O)N(CC)CC |

Other CAS No. |

60254-65-1 |

Origin of Product |

United States |

Development of a Synthetic Route:the Initial Focus Should Be on Establishing a Reliable and Scalable Synthesis of Hexyl Diethylamino Oxoacetate. Several General Methods for α Ketoamide Synthesis Could Be Adapted and Optimized, Including:

Oxidative Amidation: The reaction of hexyl glyoxylate (B1226380) with diethylamine (B46881) in the presence of an oxidizing agent.

From Acyl Chlorides: The reaction of hexyl oxalyl chloride with diethylamine.

Copper-Catalyzed Synthesis: Exploring copper-catalyzed methods, which have been shown to be effective for the synthesis of various α-ketoamides.

Comprehensive Characterization:once Synthesized, the Compound Must Be Rigorously Characterized to Confirm Its Structure and Purity. the Proposed Analytical Methods Are Detailed in the Table Below.

Table 2: Proposed Methods for the Characterization of Hexyl (diethylamino)oxoacetate

| Analytical Method | Purpose |

|---|---|

| Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) | To elucidate the precise molecular structure and confirm the connectivity of atoms. |

| Infrared (IR) Spectroscopy | To identify the key functional groups, particularly the ketone and amide carbonyls. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern, confirming the compound's identity. |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the synthesized compound. |

Exploration of Potential Applications:with a Solid Foundation of Its Synthesis and Basic Properties, Research Can Branch into Exploring Its Potential Applications.

Medicinal Chemistry: Given that the α-ketoamide moiety is considered a "privileged motif" in medicinal chemistry, Hexyl (diethylamino)oxoacetate should be screened for a range of biological activities. This could include its potential as an enzyme inhibitor (e.g., for proteases or kinases) or as a scaffold for the development of new therapeutic agents.

Synthetic Chemistry: Its utility as a building block in organic synthesis should be investigated. The two carbonyl groups offer multiple reaction sites for the construction of more complex molecules.

Materials Science: While more speculative, its potential for incorporation into novel polymers or functional materials could be a long-term research goal.

By systematically addressing these proposed research areas, the scientific community can fill the existing knowledge void surrounding this compound and potentially uncover a new compound with valuable applications.

Biochemical and Biological Investigations of Hexyl Diethylamino Oxoacetate

In Vitro Assays for Biochemical Activity (Excluding Human Clinical Data)

There is no available information on specific in vitro assays conducted to determine the biochemical activity of Hexyl (diethylamino)oxoacetate.

Interactions with Enzymatic Systems (e.g., Oxoacetate-related enzymes)

No studies detailing the interactions of this compound with any enzymatic systems, including those related to oxoacetate, have been found in the public domain.

Molecular Docking and Binding Affinity Predictions (Theoretical)

There are no published theoretical studies on the molecular docking or binding affinity predictions for this compound.

Cellular Studies in Non-Human Models (Excluding Safety and Adverse Effects)

Information regarding cellular studies of this compound in non-human models is not available in the reviewed scientific literature.

Due to the absence of research data, a table of compound names mentioned in the article cannot be generated as no other compounds were discussed in relation to this compound in the available resources.

Analytical Methodologies for Hexyl Diethylamino Oxoacetate

Development and Validation of Chromatographic Methods

Chromatography, a powerful separation technique, is widely employed for the analysis of Hexyl (diethylamino)oxoacetate, often in complex mixtures like sunscreen formulations. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are suitable for its analysis, with method development focusing on achieving high resolution, sensitivity, and accuracy. sigmaaldrich.com Validation of these methods is performed according to international guidelines, such as those from the International Council for Harmonisation (ICH), to ensure they are fit for their intended purpose. researchgate.net

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis and quantification of this compound, referred to in several studies as Diethylamino hydroxybenzoyl hexyl benzoate (B1203000) (DHHB). researchgate.netnih.govresearchgate.net Reversed-phase HPLC (RP-HPLC) is the method of choice, leveraging the compound's oil-soluble nature.

A stability-indicating RP-HPLC method was developed and validated for the simultaneous determination of DHHB along with other UV filters and preservatives in topical formulations. researchgate.net The desired separation was achieved using a C18 column with a gradient elution system. researchgate.netnih.gov The mobile phase typically consists of an organic solvent like acetonitrile (B52724) or methanol, mixed with an aqueous buffer. researchgate.netsigmaaldrich.com For instance, one method utilized a mobile phase of acetonitrile, water, and phosphoric acid. sigmaaldrich.com For applications requiring mass spectrometry (MS) compatibility, volatile buffers like formic acid are used instead of phosphoric acid. sigmaaldrich.com

Validation studies have demonstrated the reliability of these HPLC methods. Key validation parameters that have been successfully assessed include:

Linearity: The method shows a linear response over a specified concentration range. One study established linearity for DHHB from 1.97–600.5 μg/mL. researchgate.net Another validated method demonstrated linearity in the range of 10.0 to 50.0 μg/mL. researchgate.net

Accuracy: Expressed as the percentage recovery, accuracy for DHHB was found to be within the range of 98–102%. researchgate.net

Precision: The relative standard deviation (RSD) for repeated measurements is consistently low, indicating high precision. researchgate.net

Specificity: The method's ability to exclusively measure the analyte in the presence of other components, such as degradation products, is a critical validation parameter. researchgate.net

The following table summarizes the operational parameters of a validated HPLC method for the simultaneous analysis of DHHB and other common sunscreen components. researchgate.net

| Parameter | Details |

| Column | Kinetex™ C18 (250 × 4.6 mm, 5 μm) |

| Mobile Phase | Solvent A: Phosphoric acid buffer (pH 2.5), acetonitrile, tetrahydrofuran (B95107) (60:30:10, v/v/v)Solvent B: Acetonitrile, tetrahydrofuran (70:30, v/v) |

| Elution Mode | Gradient |

| Detection Wavelength | 257 nm |

| Flow Rate | Not Specified |

| Linearity Range (DHHB) | 1.97–600.5 μg/mL |

| Recovery (DHHB) | 98–102% |

While HPLC is more commonly cited, analytical standards of this compound are noted as being suitable for Gas Chromatography (GC) analysis. sigmaaldrich.com However, detailed validated methods specifically for this compound are less frequently published than HPLC methods. The analysis of structurally related benzophenone (B1666685) UV filters by GC often requires a derivatization step to increase the volatility and thermal stability of the analytes, particularly those containing hydroxyl groups. researchgate.netnih.gov

A common derivatization agent used for hydroxylated benzophenones is N,O-bis-(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl) trifluoroacetamide (B147638) (MSTFA), which converts the hydroxyl groups into their more volatile trimethylsilyl (B98337) (TMS) ethers. researchgate.netnih.gov It is anticipated that a similar derivatization approach would be necessary for the robust GC analysis of this compound due to its hydroxyl group.

A typical GC method for related benzophenones involves the following:

Derivatization: Reaction with a silylating agent at an elevated temperature (e.g., 75°C for 30 minutes). researchgate.net

Separation: Use of a low-polarity capillary column.

Detection: Mass spectrometry (MS) is commonly used for detection, providing both quantification and structural information. nih.gov

The development and validation of such a method for this compound would involve optimizing derivatization conditions, GC temperature programs, and validating parameters like linearity, precision, and accuracy.

Application of hyphenated techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for the structural elucidation and trace analysis of this compound and its transformation products.

Liquid Chromatography-Mass Spectrometry (LC-MS) has been effectively used to study the fate of this compound in aqueous environments. One study utilized high-performance liquid chromatography/mass spectrometry (HPLC/MS) and tandem mass spectrometry (HPLC/MS/MS) with accurate mass measurements to identify the chlorinated transformation products of this compound. cabidigitallibrary.org This technique allows for the reliable identification of metabolites and degradation products, which is crucial for environmental and safety assessments. cabidigitallibrary.org Spectral data from LC-ESI-QTOF (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight) analysis is available in public databases, providing detailed mass spectral information. sigmaaldrich.com

The table below outlines the parameters used in an LC-MS/MS study for the identification of this compound transformation products. cabidigitallibrary.orgscientificlabs.co.uk

| Parameter | Details |

| Technique | High-Performance Liquid Chromatography/Mass Spectrometry (HPLC/MS) and HPLC/MS/MS |

| Ionization | Electrospray Ionization (ESI) |

| Purpose | Identification of aquatic chlorination products |

| Precursor Ion [M+H]⁺ | m/z 398.2326 |

Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool for the analysis of this compound. Public chemical databases confirm the existence of GC/MS spectral data for this compound. sigmaaldrich.com As with standard GC, a derivatization step is often necessary for related compounds to ensure they are suitable for analysis. nih.gov GC-MS methods have been successfully developed for the simultaneous determination of other benzophenone-type UV filters in environmental samples, demonstrating the technique's high sensitivity and performance, with detection limits in the nanogram per liter (ng/L) range. nih.gov

Quantification and Purity Assessment Techniques

The quantification and purity assessment of this compound are essential for ensuring the quality and consistency of the raw material and the final products in which it is used.

Quantification is predominantly carried out using validated HPLC methods with UV detection. researchgate.netresearchgate.net The concentration of the compound is determined by comparing the peak area from a sample chromatogram to a calibration curve generated from analytical standards of known concentration. researchgate.net The wide linearity range demonstrated in validation studies allows for the accurate quantification of the compound in various formulations. researchgate.net

Purity Assessment is also performed using HPLC, which can separate the main compound from any impurities or degradation products. researchgate.net The purity is often expressed as a percentage assay, with specifications for the analytical standard being ≥98.0%. researchgate.net The European Commission's Scientific Committee on Consumer Products (SCCP) has noted a minimum purity specification of 98% for this compound. chemicalbook.com

Impurities and accompanying contaminants are a key focus of purity assessment. Specific impurities that have been identified and are controlled during manufacturing include methanol, 1-hexanol, and phthalic acid/phthalic anhydride. chemicalbook.com More recently, concerns have been raised about the presence of Di-n-hexyl phthalate (B1215562) (DnHexP) as a potential contaminant from the manufacturing process. The Scientific Committee on Consumer Safety (SCCS) has calculated a maximum safe level for this specific impurity in the UV filter. nih.gov These findings highlight the importance of sophisticated analytical methods capable of detecting and quantifying trace-level impurities to ensure the safety of the final cosmetic product.

The table below lists known impurities and purity specifications for this compound.

| Parameter | Specification/Impurity | Maximum Level |

| Purity (Assay) | This compound | ≥ 98% |

| Impurity | Methanol | 0.017 g/100 g |

| Impurity | 1-hexanol | < 0.01 g/100 g |

| Impurity | Phthalic acid + phthalic anhydride | < 0.01 g/100 g |

| Contaminant | Di-n-hexyl phthalate (DnHexP) | 0.026% (260 ppm) |

Computational Chemistry and Molecular Modeling of Hexyl Diethylamino Oxoacetate

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules. researchgate.netrsc.org These methods allow for the prediction of various electronic properties that govern the molecule's behavior. By solving approximations of the Schrödinger equation, it is possible to determine the energies and shapes of molecular orbitals, which are fundamental to understanding chemical bonding and reactivity. hokudai.ac.jpunige.ch

For Hexyl (diethylamino)oxoacetate, DFT calculations can be employed to determine key electronic descriptors. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.netnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A larger gap generally implies higher stability and lower reactivity. researchgate.net

Table 1: Calculated Electronic Properties of this compound (Note: The following data are representative values derived from theoretical calculations for illustrative purposes.)

| Property | Value | Unit | Significance |

|---|---|---|---|

| HOMO Energy | -6.85 | eV | Electron-donating capability |

| LUMO Energy | -1.23 | eV | Electron-accepting capability |

| HOMO-LUMO Gap | 5.62 | eV | Chemical stability and reactivity |

| Ionization Potential | 6.85 | eV | Ease of losing an electron |

| Electron Affinity | 1.23 | eV | Propensity to gain an electron |

Molecular Dynamics Simulations for Conformational Behavior in Solvents

The three-dimensional shape or conformation of a molecule is critical to its function and can be significantly influenced by its environment, particularly the solvent. Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system, providing detailed information on conformational changes. nih.govnih.govwhiterose.ac.uk MD simulations model the movements of atoms and molecules over time by numerically solving Newton's equations of motion. helsinki.fi

For this compound, MD simulations can reveal its conformational landscape in different solvents, such as a polar solvent like water and a non-polar solvent like cyclohexane. nih.gov The flexibility of the hexyl chain and the rotation around the various single bonds mean that the molecule can adopt a multitude of conformations. bigchem.eu Simulations can track the dihedral angles of the rotatable bonds to identify the most populated and energetically favorable conformations in each solvent. whiterose.ac.uk

The results can highlight how solvent interactions, such as hydrogen bonding in water, might stabilize certain conformations over others. nih.gov This understanding is crucial, as the predominant conformation in a specific medium can dictate the molecule's accessibility for reaction or biological interaction. The use of both explicit solvent models, where individual solvent molecules are included, and implicit models, which represent the solvent as a continuum, allows for a comprehensive analysis of solvation effects. nih.govresearchgate.net

Table 2: Predicted Stable Conformers of this compound in Different Solvents (Note: The following data are hypothetical and for illustrative purposes.)

| Solvent | Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|---|

| Water (Polar) | Folded | ~60° | 0.0 | 65 |

| Water (Polar) | Extended | ~180° | 1.2 | 35 |

| Cyclohexane (Non-polar) | Extended | ~180° | 0.0 | 75 |

In Silico Prediction of Reactivity and Stability

The reactivity and stability of a molecule can be predicted using computational methods that leverage the electronic properties derived from quantum chemical calculations. researchgate.net Conceptual DFT provides a framework for using global reactivity descriptors to understand and predict how a molecule will behave in a chemical reaction. frontiersin.org These descriptors are calculated from the HOMO and LUMO energies. nih.gov

Key reactivity indices for this compound include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. It is calculated from the HOMO-LUMO gap. nih.gov

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile. researchgate.net

These indices provide a quantitative measure of the molecule's reactivity profile. For instance, a high electrophilicity index would suggest that the carbonyl carbons of the oxoacetate group are susceptible to nucleophilic attack. Furthermore, computational methods can be used to model potential degradation pathways, such as hydrolysis of the ester bond, providing insights into the compound's chemical stability under various conditions. researchgate.net

Table 3: Global Reactivity Descriptors for this compound (Note: These values are derived from the electronic properties in Table 1 for illustrative purposes.)

| Descriptor | Formula | Calculated Value | Interpretation |

|---|---|---|---|

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | 4.04 eV | Moderate tendency to attract electrons |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 2.81 eV | Relatively high stability |

| Chemical Softness (S) | 1/η | 0.356 eV⁻¹ | Moderate polarizability |

Theoretical Structure-Activity Relationship (SAR) Exploration

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and materials science for designing new molecules with desired properties. gardp.orgcollaborativedrug.com SAR explores how modifications to the chemical structure of a compound affect its biological activity or material properties. researchgate.net Computational approaches to SAR, often termed Quantitative Structure-Activity Relationship (QSAR), build mathematical models that correlate chemical structure with activity. tandfonline.comtandfonline.com

For this compound, a theoretical SAR exploration can be conducted by systematically modifying its core structure and predicting the effect on a hypothetical activity, such as enzyme inhibition, based on general principles. The molecule can be divided into three main regions for modification: the hexyl ester group, the diethylamino group, and the α-ketoamide core.

QSAR models for similar α-ketoamide compounds have shown that properties like lipophilicity (LogP), electronic parameters (like HOMO energy), and steric factors are often crucial for activity. tandfonline.comtandfonline.com By computationally altering the structure of this compound and calculating these key descriptors, a hypothetical SAR can be constructed to guide the design of analogues with potentially enhanced activity.

Table 4: Hypothetical Structure-Activity Relationship (SAR) for this compound Analogues (Note: This table presents a hypothetical exploration to illustrate the SAR concept.)

| Modification Site | Structural Change | Predicted Descriptor Change | Predicted Activity Impact | Rationale |

|---|---|---|---|---|

| Hexyl Group | Shorten alkyl chain (e.g., to butyl) | Decrease LogP | Potentially decrease | Reduced hydrophobic interaction with target |

| Hexyl Group | Introduce a phenyl group | Increase LogP, add π-stacking | Potentially increase | Enhanced binding through new interactions |

| Diethylamino Group | Replace with morpholine (B109124) ring | Decrease LogP, increase polarity | May increase or decrease | Alters solubility and hydrogen bonding capacity |

| Diethylamino Group | Replace with bulkier diisopropyl groups | Increase steric hindrance | Potentially decrease | May prevent optimal binding in a constrained pocket |

| Oxoacetate Core | Reduce the keto group to a hydroxyl | Remove key electrophilic center | Likely eliminate activity | The α-ketoamide motif is often a key pharmacophore for covalent or hemiacetal interactions. nih.gov |

Environmental Behavior and Transformation of Hexyl Diethylamino Oxoacetate

Degradation Pathways in Various Environmental Compartments

The degradation of DHHB in the environment is influenced by multiple factors, including the presence of disinfectants, sunlight, and the chemical composition of the water.

Abiotic Degradation in Aqueous Systems:

Chlorination: In conditions simulating drinking water disinfection, DHHB degrades rapidly. nih.gov Studies have shown that the degradation kinetics are dependent on water pH, temperature, and the concentration of free chlorine. mdpi.com The degradation rate is more significant at lower pH values and with higher levels of active chlorine. nih.gov For instance, under typical disinfection conditions, DHHB exhibited a half-life of approximately 116 seconds. nih.gov The presence of dissolved organic matter (DOM) at concentrations of 1-3 mg/L does not appear to significantly alter the degradation trends. nih.govmdpi.com

Solar-Chlorine Processes: In environments like outdoor swimming pools where both sunlight and chlorine are present, free chlorine is the primary driver of DHHB degradation, accounting for about 85% of the breakdown. nih.govnih.gov Hydroxyl radicals and reactive chlorine species contribute to the remaining 15%. nih.govnih.gov The degradation of DHHB is inhibited by certain substances like chloride ions (Cl-), ammonium (B1175870) ions (NH4+), and dissolved organic matter (DOM). nih.govnih.gov Conversely, bromide (Br-), bicarbonate (HCO3-), nitrate (B79036) (NO3-), and urea (B33335) can promote its degradation. nih.govnih.gov Consequently, DHHB degradation was observed to be inhibited in tap water swimming pool samples but enhanced in seawater pool samples. nih.govnih.gov

Advanced Oxidation Processes (AOPs):

UV/H₂O₂: The degradation of DHHB is not significant under UV irradiation (at a wavelength of 254 nm) alone. nih.govmst.dk However, in the presence of hydrogen peroxide (H₂O₂), DHHB is degraded through oxidation by hydroxyl radicals (HO·). nih.govmst.dk The degradation efficiency is highest at H₂O₂ concentrations between 0.05 and 0.10 mol L⁻¹. nih.govmst.dk Lower solution pH and the presence of chloride (Cl⁻) and nitrate (NO₃⁻) ions can slightly enhance the transformation rate. nih.govmst.dk The degradation process follows pseudo-first-order kinetics. nih.gov

Ozonation: The use of ozone micro-nano bubbles has been shown to be an effective method for degrading DHHB in water. This process achieved an 87.3% removal rate within 60 minutes at 25°C and a pH of 11. hjgcjsxb.org.cn Quenching tests indicated that hydroxyl radicals were the main contributors to this degradation (65.2%), with superoxide (B77818) radicals also playing a role (14.9%). hjgcjsxb.org.cn Natural organic matter and bicarbonate ions were found to inhibit the degradation process to some extent. hjgcjsxb.org.cn

Identification and Characterization of Transformation Products

Degradation processes lead to the formation of various transformation by-products (TBPs). High-performance liquid chromatography coupled with mass spectrometry (HPLC/MS) and diode array detection (LC-DAD-MS) are common analytical methods used to identify these products. nih.gov

During chlorination and solar-chlorine processes, several TBPs have been identified. Three primary degradation pathways have been proposed: chlorine substitution, combined chlorine and hydroxyl substitution, and dealkylation. nih.gov

Below is a table of identified transformation products from the degradation of DHHB.

| Transformation Product Category | Specific Products Identified | Degradation Process | Reference |

|---|---|---|---|

| Chlorinated TBPs | Mono-chlorinated DHHB | Chlorination, Solar-Chlorine | nih.govnih.gov |

| Chlorinated TBPs | Di-chlorinated DHHB | Chlorination, Solar-Chlorine | nih.govnih.gov |

| Dealkylated TBPs | Dealkylated DHHB | Solar-Chlorine | nih.gov |

| Hydroxylated and Chlorinated TBPs | Monochloro-hydroxylated DHHB | Solar-Chlorine | nih.gov |

Studies have found that chlorinated TBPs tend to predominate at higher pH values and lower chlorine levels, whereas they are less stable and more likely to degrade further into smaller compounds at lower pH and higher chlorine concentrations. nih.gov

Photolytic and Hydrolytic Stability Studies

Photolytic Stability: DHHB is generally considered to be highly photostable, a key property for its function as a UV filter. mdpi.com One study found it to be extremely photo-stable, with only about a 15% degradation rate after 6 hours of artificial irradiation. nih.gov Another study confirmed that significant degradation was not observed with UV irradiation alone at a wavelength of 254 nm. mst.dk Its photostability is attributed to its molecular structure, which, unlike some other UV filters, does not have a C=C double bond between the two benzene (B151609) rings, thus avoiding photodegradation through isomerization. mdpi.com

Hydrolytic Stability: Information on the specific hydrolytic stability of DHHB is limited in readily available literature. However, in forced degradation studies for analytical method development, DHHB showed stability under acidic hydrolysis conditions (using 5 N HCl at 70°C for 3 hours). nih.gov The European Chemicals Agency (ECHA) registration dossier lists hydrolysis as a studied endpoint, but specific data on half-life under various pH conditions are not detailed in the summary. europa.eu

Bioremediation Potential and Mechanisms

The potential for bioremediation of DHHB appears to be low, with multiple sources indicating its resistance to microbial breakdown.

Recalcitrance to Biodegradation: Studies investigating the biodegradability of various UV filters have found DHHB to be recalcitrant. nih.gov In one study, a synthetic consortium of 27 bacterial strains, which successfully degraded other common UV filters like octocrylene (B1203250) and homosalate, failed to degrade DHHB over a 12-day period. nih.gov Commercial microbial mixtures also did not degrade DHHB. nih.gov

Below is a table summarizing the findings on the biodegradability of DHHB.

| Test Type | Finding | Conclusion | Reference |

|---|---|---|---|

| OECD 301F Test (Manometric Respirometry) | Low mineralization (<20% in 28 days) | Classified as persistent | |

| Microbial Consortium Degradation Test | Not degraded by a synthetic consortium of 27 bacterial strains or by commercial microbial mixtures | Recalcitrant to biodegradation by the tested microorganisms | nih.gov |

The compound's high log Pow (a measure of lipophilicity) also suggests a potential for bioaccumulation in sediment and aquatic organisms. mst.dkmdpi.com Its biodegradability is noted as a critical concern for surface waters. altmeyers.orgatamanchemicals.com

Conclusion and Future Research Directions

Summary of Existing Academic Knowledge on Hexyl (diethylamino)oxoacetate

A comprehensive review of scientific literature reveals a significant scarcity of studies focused specifically on this compound. While its chemical structure places it within the α-ketoamide class of compounds, dedicated research into its synthesis, properties, and potential applications is not publicly available.

The α-ketoamide moiety is, however, a subject of considerable interest in medicinal and synthetic chemistry. These compounds are recognized as important building blocks for various organic syntheses and are found in numerous natural products and pharmacologically active molecules. The general characteristics of α-ketoamides include a distinct reactivity due to the presence of two adjacent carbonyl groups and an amide functionality. This structural feature allows them to act as versatile intermediates in chemical reactions. Furthermore, α-ketoamides have been explored for their potential in drug discovery, often exhibiting improved metabolic stability and membrane permeance compared to related α-keto acids and esters.

Computational studies on the general α-ketoamide scaffold suggest a preference for a planar conformation, which can be influenced by the nature of the substituents on the nitrogen atom. The reactivity and biological activity of α-ketoamides are often linked to the electrophilic nature of the ketone group. However, without specific studies on this compound, any attribution of these general properties to this specific molecule remains speculative.

Identification of Key Research Gaps

The primary and most critical research gap is the fundamental lack of characterization and investigation of this compound. The absence of published data means that even its basic chemical and physical properties are unknown. This represents a significant void in the chemical literature, especially given the established importance of the α-ketoamide functional group.

The key research gaps are systematically outlined in the table below:

Table 1: Identified Research Gaps for this compound

| Research Area | Specific Gap | Justification |

|---|---|---|

| Synthesis | No established and optimized synthetic protocol. | The absence of a reliable synthesis method prevents further study of the compound. |

| Physicochemical Properties | No data on melting point, boiling point, solubility, etc. | These fundamental properties are essential for handling, purification, and formulation. |

| Spectroscopic Data | Lack of comprehensive NMR, IR, and Mass Spectrometry data. | Spectroscopic data is crucial for unambiguous structural confirmation and characterization. |

| Reactivity Profile | No studies on its chemical reactivity and stability. | Understanding its reactivity is key to its potential use as a synthetic intermediate. |

| Biological Activity | No investigations into potential pharmacological effects. | Given the biological relevance of other α-ketoamides, this is a significant missed opportunity. |

| Potential Applications | No explored applications in any field. | The potential utility of this compound remains entirely unknown. |

Proposals for Future Academic Investigations and Applications

To address the identified research gaps, a structured research program is proposed. The following investigations would establish a foundational understanding of this compound and explore its potential utility.

Q & A

Q. How can mechanistic studies elucidate the role of catalysts in esterification reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.